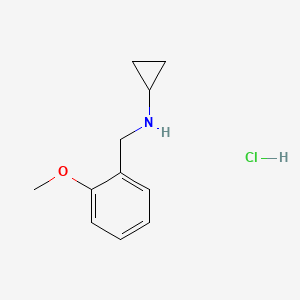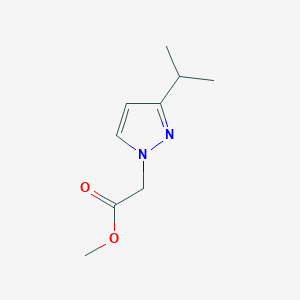
4-Hydrazinopyrimidine
Vue d'ensemble
Description
4-Hydrazinopyrimidine and its derivatives are a class of chemical compounds that have garnered significant interest due to their potential applications in medicinal chemistry. These compounds are characterized by the presence of a hydrazino group attached to a pyrimidine ring, which serves as a versatile intermediate for the synthesis of various heterocyclic compounds with potential biological activities .
Synthesis Analysis
The synthesis of 4-hydrazinopyrimidine derivatives often involves the use of key intermediates such as 4-chloropyrrolo[2,3-d]pyrimidines and 2-amino-4-(dialkylamino)-6-hydrazino-5-pyrimidinecarbonitriles. These intermediates are then further reacted to construct the desired hydrazone moiety at specific positions on the pyrimidine ring . Additionally, the synthesis of 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidines has been reported, showcasing the reactivity of the hydrazino group towards various carbon electrophiles and active methylene reagents .
Molecular Structure Analysis
The molecular structure of 4-hydrazinopyrimidine derivatives has been confirmed through various analytical techniques, including X-ray diffraction analysis. For instance, the triazolopyrimidine structure was confirmed by X-ray diffraction analysis of derivative 8d, which was synthesized from the corresponding 4-hydrazinopyrimidine .
Chemical Reactions Analysis
4-Hydrazinopyrimidine derivatives are highly reactive and can undergo a variety of chemical reactions. They have been used to synthesize tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, which are of interest for biological screening . Furthermore, these derivatives can react with iminium chlorides and N-aryl phosgenimines to yield triazolo-[4,3-c]-pyrimidines . The hydrazinolysis of heterocyclic compounds has also been explored, leading to the formation of various triazoles and guanidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydrazinopyrimidine derivatives are closely related to their molecular structure and the substituents present on the pyrimidine ring. The Connolly-accessible surface area values of pyrimido[4,5-d]pyrimidine-2,7-dithione derivatives bearing hydrazino and N-benzylidinehydrazino substitution were calculated and correlated with their biological activity, indicating the importance of molecular surface properties in their antimicrobial efficacy .
Applications De Recherche Scientifique
1. Synthesis of Indolyl-Pyrimidine Derivatives
- Application Summary: 4-Hydrazinopyrimidine-5-carbonitrile is used as a starting material in the synthesis of a novel series of indolyl-pyrimidines . These compounds have been evaluated for their in vitro antibacterial, antifungal, and antioxidant activities .
- Methods of Application: The synthesis involves the condensation of 4-hydrazinopyrimidine-5-carbonitrile with various indoles . The structure of the newly synthesized compounds was elucidated using elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectral data .
- Results: Some of the synthesized compounds showed pronounced antimicrobial activity against Staphylococcus aureus, Bacillus cereus, Escherichia coli, Candida albicans, and Aspergillus flavus . Some compounds also displayed promising free radical scavenging activity .
2. Biological Activities of Hydrazone Derivatives
- Application Summary: Hydrazones, which can be synthesized from 4-Hydrazinopyrimidine, have been shown to possess a broad spectrum of biological activities, including anticonvulsant, antidepressant, analgesic, antiinflammatory, antiplatelet, antimalarial, antimicrobial, antimycobacterial, antitumoral, vasodilator, antiviral and antischistosomiasis activities .
- Methods of Application: The synthesis of hydrazones involves the reaction of a carbonyl compound (aldehyde or ketone) with hydrazine .
- Results: The synthesized hydrazones have shown promising results in various biological activity tests .
3. Al3+ Chemosensor
- Application Summary: 4-Hydrazinopyrimidine is used to prepare a chemosensor for the detection of Al3+. This chemosensor shows a significant fluorescence enhancement in the presence of Al3+ .
- Methods of Application: The chemosensor is prepared by the condensation of 2-hydroxy-1-naphthaldehyde and 4,6-dimethyl-2-hydrazino-pyrimidine . The sensing mechanisms were corroborated by theoretical calculations .
- Results: The chemosensor shows a 15-fold fluorescence enhancement in the presence of Al3+ . The limit of detection (LOD) and limit of quantification (LOQ) were estimated to be 2.78 μM and 9.27 μM, respectively . The chemosensor was also used for Al3+ imaging in human embryonic kidney cell lines, HEK293 .
4. Anti-HIV-1 Activity
- Application Summary: 4-Hydrazinopyrimidine derivatives have been reported to possess anti-HIV-1 activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The 4-hydrazinopyrimidine derivatives showed high and wide-spectrum anti-HIV-1 activity both in cellular and enzyme assays .
5. Synthesis of Pyrimidine Derivatives
- Application Summary: 4-Hydrazinopyrimidine derivatives have been used in the synthesis of diarylpyrimidine and dihydrobenzyloxopyrimidine hybrids .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The synthesized diarylpyrimidine and dihydrobenzyloxopyrimidine hybrids showed high and wide-spectrum anti-HIV-1 activity both in cellular and enzyme assays .
Safety And Hazards
The specific safety and hazards information for 4-Hydrazinopyrimidine is not detailed in the search results . For detailed safety and hazards information, it is recommended to refer to the Safety Data Sheet (SDS) of the compound or refer to specialized databases.
Relevant Papers
There are several papers related to 4-Hydrazinopyrimidine and its derivatives . For a comprehensive analysis, it is recommended to retrieve and review these papers.
Propriétés
IUPAC Name |
pyrimidin-4-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-8-4-1-2-6-3-7-4/h1-3H,5H2,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEQDFYXVYQLLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinylpyrimidine | |
CAS RN |
22930-71-8 | |
| Record name | 4-HYDRAZINOPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2547297.png)

![3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2547300.png)



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2547308.png)

![N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2547310.png)


![2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2547315.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2547319.png)